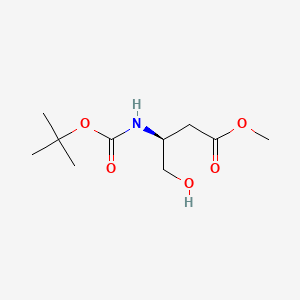

Methyl (S)-3-(Boc-amino)-4-hydroxybutanoate

概要

説明

Methyl (S)-3-(Boc-amino)-4-hydroxybutanoate is a chemical compound that features a tert-butyloxycarbonyl (Boc) protected amino group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group serves as a protecting group for the amino functionality, allowing for selective reactions to occur at other sites within the molecule.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-3-(Boc-amino)-4-hydroxybutanoate typically involves the protection of an amino acid derivative. The process begins with the amino acid, which is first esterified to form the methyl ester. The amino group is then protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic addition-elimination mechanism, forming the Boc-protected amino ester .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but is scaled up to accommodate larger quantities. Continuous flow reactors and solid acid catalysts may be employed to enhance efficiency and yield .

化学反応の分析

Types of Reactions

Methyl (S)-3-(Boc-amino)-4-hydroxybutanoate undergoes several types of chemical reactions, including:

Deprotection: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid.

Substitution: The hydroxyl group can participate in substitution reactions, forming various derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid.

Substitution: Various nucleophiles and electrophiles depending on the desired product.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions include deprotected amino esters, substituted derivatives, and oxidized or reduced forms of the original compound.

科学的研究の応用

Peptide Synthesis

Protective Group in Peptide Chemistry

Methyl (S)-3-(Boc-amino)-4-hydroxybutanoate serves as a Boc-protected amino acid in peptide synthesis. The Boc (tert-butyloxycarbonyl) group is widely utilized to protect the amino group during the synthesis of peptides, allowing for selective reactions without interference from the amine functionality. This enhances the efficiency of the synthesis process and enables the formation of complex peptide structures with high purity and yield .

Drug Development

Pharmaceutical Applications

The compound is instrumental in the development of pharmaceutical agents, particularly those targeting specific biological pathways. Its structural characteristics allow it to act as a building block for various bioactive molecules, including analogs of known drugs. Research has indicated that derivatives of this compound can lead to the creation of novel therapeutics aimed at treating conditions such as neurological disorders and metabolic diseases .

Biotechnology

Engineering Proteins and Enzymes

In biotechnology, this compound is utilized in the engineering of proteins and enzymes. It aids in the production of biologically active molecules that are crucial for various applications, including enzyme catalysis and protein engineering. This compound's ability to stabilize protein structures makes it valuable in developing biocatalysts for industrial processes .

Neuroscience Research

Investigating Neurological Disorders

The compound has been explored in studies related to neurotransmitter systems, contributing to a better understanding of neurological disorders such as Alzheimer’s disease. Its derivatives have shown promise in enhancing mitochondrial function and reducing oxidative stress in neuronal cells, which are critical factors in neurodegeneration . Research indicates that compounds derived from this compound can improve cognitive functions in animal models through mechanisms that protect against mitochondrial damage .

Cosmetic Formulations

Potential in Skincare Products

Research has also investigated the application of this compound in cosmetic formulations. Its amino acid properties may enhance skin health by promoting hydration and improving skin barrier function. These attributes make it a candidate for inclusion in skincare products aimed at anti-aging and skin repair .

Case Studies

作用機序

The mechanism of action of Methyl (S)-3-(Boc-amino)-4-hydroxybutanoate primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino functionality, preventing unwanted reactions during synthesis. Upon deprotection, the free amino group can participate in further reactions, facilitating the formation of the desired product .

類似化合物との比較

Similar Compounds

Methyl (S)-3-(Fmoc-amino)-4-hydroxybutanoate: Uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.

Methyl (S)-3-(Cbz-amino)-4-hydroxybutanoate: Uses a carbobenzoxy (Cbz) protecting group.

Uniqueness

Methyl (S)-3-(Boc-amino)-4-hydroxybutanoate is unique due to the stability and ease of removal of the Boc protecting group. The tert-butyl carbocation formed during deprotection is highly stable, making the process efficient and reliable .

生物活性

Methyl (S)-3-(Boc-amino)-4-hydroxybutanoate is a significant compound in organic synthesis, particularly in the preparation of peptides and other complex molecules. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.

Overview of the Compound

This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protected amino group. The Boc group serves as a protecting agent for the amino functionality, enabling selective reactions at other sites within the molecule. This compound is primarily utilized in organic synthesis and biochemical research due to its ability to modify amino groups without interference from other functional groups.

Target of Action : The compound primarily targets amino groups in biochemical reactions, acting as a protecting group for amines, which are known to be strong nucleophiles and bases.

Mode of Action : The action involves converting the amino group into a carbamate structure through a nucleophilic addition-elimination reaction. This transformation allows for further modifications of other functional groups within the molecule without compromising the integrity of the amino group.

Biochemical Pathways : The addition of the Boc group facilitates various biochemical pathways involving amines. For instance, it enhances the stability and reactivity of amino acids during peptide synthesis .

The following table summarizes key biochemical properties and reactions associated with this compound:

Applications in Research

This compound has diverse applications across several fields:

- Chemistry : It serves as a building block for synthesizing peptides and complex organic molecules.

- Biology : The compound is utilized to study enzyme mechanisms and protein interactions, providing insights into biochemical processes .

- Medicine : It acts as an intermediate in pharmaceutical synthesis, particularly for biologically active compounds such as β3-amino acids that have therapeutic potential .

- Industry : Used in producing fine chemicals and specialty materials due to its versatility in chemical transformations.

Case Studies

-

Synthesis of β3-Amino Acids :

A study demonstrated a safe and efficient method for synthesizing enantiopure N-Boc-β3-amino acid methyl esters from α-amino acids. This method avoids toxic reagents, providing a safer alternative while achieving high yields (up to 85%) . The resulting β3-amino acids exhibit significant biological activity, being components in various drugs. -

Peptide Synthesis Applications :

This compound has been employed in synthesizing peptide mimetics that demonstrate enhanced stability against enzymatic degradation. This characteristic is crucial for developing orally bioavailable therapeutics .

特性

IUPAC Name |

methyl (3S)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11-7(6-12)5-8(13)15-4/h7,12H,5-6H2,1-4H3,(H,11,14)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZDVXWXHEXVLNH-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)OC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)OC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。